![molecular formula C18H18N2O2 B1588360 Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 258273-50-6](/img/structure/B1588360.png)

Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate

Vue d'ensemble

Description

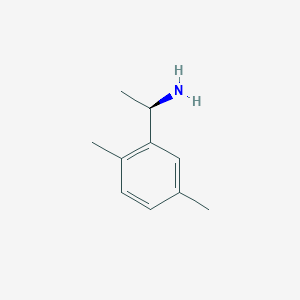

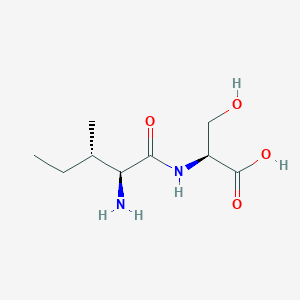

“Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate” is a chemical compound with the molecular formula C18H18N2O2 . It is related to “6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine”, which is an impurity of Zolpidem, a selective non-benzodiazepine GABAA receptor agonist .

Synthesis Analysis

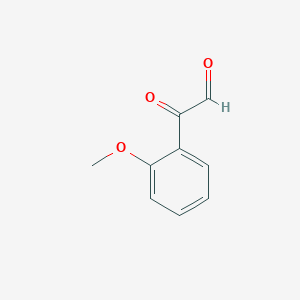

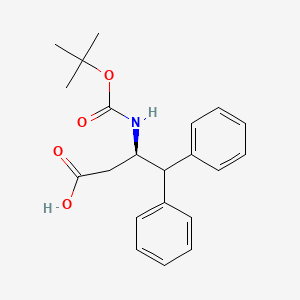

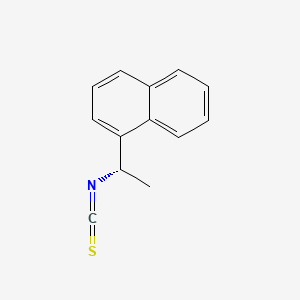

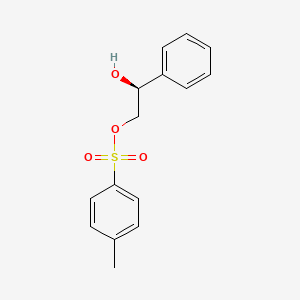

The synthesis of related compounds has been described in the literature. For example, an efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction .Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring . The compound also contains a methyl ester functional group .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 and a molar refractivity of 86.5±0.5 cm3 . It has 4 hydrogen bond acceptors and no hydrogen bond donors . Its ACD/LogP value is 4.07, indicating that it is relatively hydrophobic .Applications De Recherche Scientifique

-

Pharmaceutical Research

- This compound is a part of the imidazo[1,2-a]pyridine class of compounds . Imidazopyridine is the basic skeleton for many drugs and natural products . Their derivatives play an important role in the synthesis of many nitrogen fused heterocycles .

- Substituted imidazo[1,2-a]pyridines are significant due to their biological activity. Many commercially available drugs have been resulted from imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines derivatives .

- There are several drugs such as zolpidem used in the treatment of insomnia, alpidem used as an anxiolytic agent, necopidem and saripidem work as anxiolytic agents available in the market which contain the imidazo[1,2-a]pyridines derivatives .

- The optically activate GSK812397 is a drug for the treatment of HIV infection . It has also been found to be a key structural element of divaplon and fasiplon as a potential anxiolytic and anticonvulsant agent .

- Moreover, the significant applications of imidazopyridine in pharmaceutical and various biological activities such as antiviral, antibacterial, antifungal, anti-inflammatory, anti-neoplastic, antiproliferative properties are known .

-

Synthesis of Regioselective Imidazo[1,2-a]pyridine Derivatives

- An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via three-component reaction to prepare targeted compounds with good to excellent yields .

- The advantages of this transformation are a catalyst-free reaction, green solvent, operationally simple, scalable, and eco-friendly .

- The product collects with simple filtration which avoided tedious and expensive purification techniques .

- In addition, computational studies like molecular docking were conducted to provide the theoretical possibilities of binding these types of synthesized compounds to the VEGFR2 receptors as potential key inhibitors of tumor cell growth and angiogenesis .

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-4-7-14(8-5-12)18-15(10-17(21)22-3)20-11-13(2)6-9-16(20)19-18/h4-9,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFOVSRWICIMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431662 | |

| Record name | Methyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate | |

CAS RN |

258273-50-6 | |

| Record name | Methyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.